2-Amino-3-methoxycarbonyl-5-nitrothiophene
Overview
Description
2-Amino-3-methoxycarbonyl-5-nitrothiophene is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₄S. This compound is characterized by the presence of an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), and a nitro group (-NO₂) attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene typically involves the nitration of thiophene derivatives followed by subsequent functional group modifications. One common synthetic route starts with the nitration of thiophene to produce 5-nitrothiophene, which is then further reacted with methanol and ammonia to introduce the methoxycarbonyl and amino groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by purification steps to achieve the desired purity and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure the efficient formation of the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methoxycarbonyl-5-nitrothiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) or iron (Fe) in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often involving halogenated compounds or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can produce 2-Amino-3-methoxycarbonylthiophene.
Substitution: Substitution reactions can yield various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-Amino-3-methoxycarbonyl-5-nitrothiophene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-methoxycarbonyl-5-nitrothiophene exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can participate in hydrogen bonding and other interactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Amino-3-methoxycarbonyl-5-nitrothiophene is unique due to its combination of functional groups on the thiophene ring. Similar compounds include:
2-Amino-3-methoxycarbonylthiophene: Lacks the nitro group.
5-Nitrothiophene: Lacks the amino and methoxycarbonyl groups.
2-Amino-5-nitrothiophene: Lacks the methoxycarbonyl group.
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Properties
IUPAC Name |
methyl 2-amino-5-nitrothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUSSXPOANNKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372179 | |
Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43028-48-4 | |
Record name | 2-Amino-3-methoxycarbonyl-5-nitrothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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